molecular formula C18H22N6O6S2 B10832213 n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine

n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine

Cat. No.: B10832213
M. Wt: 482.5 g/mol
InChI Key: NCXBWLQKBKSTHD-UHFFFAOYSA-N
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Description

PMID26560530-Compound-13 is a small molecular drug known for its role as an activator of AMP-activated protein kinase (AMPK).

Preparation Methods

The synthetic routes and reaction conditions for PMID26560530-Compound-13 involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and purification processes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

PMID26560530-Compound-13 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PMID26560530-Compound-13 has a wide range of scientific research applications, including:

Mechanism of Action

PMID26560530-Compound-13 exerts its effects by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy status. The compound binds to the α1 subunit of AMPK, leading to allosteric activation and protection against dephosphorylation. This activation results in the inhibition of lipid synthesis and other metabolic processes, contributing to its therapeutic potential .

Similar Compounds

    AICAR: An AMPK activator used in research and clinical settings.

    Metformin: A widely used antidiabetic drug that activates AMPK.

    Compound C: An AMPK inhibitor used to study the effects of AMPK inhibition.

These compounds share similarities in their ability to modulate AMPK activity but differ in their selectivity, potency, and specific applications .

Properties

Molecular Formula

C18H22N6O6S2

Molecular Weight

482.5 g/mol

IUPAC Name

2-[imidazo[1,2-d][1,2,4]thiadiazol-3-yl-[6-[(2-nitrophenyl)sulfonylamino]hexyl]amino]acetic acid

InChI

InChI=1S/C18H22N6O6S2/c25-16(26)13-22(17-21-31-18-19-10-12-23(17)18)11-6-2-1-5-9-20-32(29,30)15-8-4-3-7-14(15)24(27)28/h3-4,7-8,10,12,20H,1-2,5-6,9,11,13H2,(H,25,26)

InChI Key

NCXBWLQKBKSTHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN(CC(=O)O)C2=NSC3=NC=CN23

Origin of Product

United States

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